molecular formula C21H22ClN3O3 B2435893 N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-90-1

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2435893
CAS No.: 896381-90-1
M. Wt: 399.88
InChI Key: HGIGQMFPGCFNLY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGQMFPGCFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 2,4-dioxo-1H-quinazoline-3-carboxylic acid.

    Condensation Reaction: The 4-chlorobenzylamine is reacted with 2,4-dioxo-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in appropriate solvents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)heptanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide stands out due to its specific chain length and the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic compound belonging to the quinazolinone family. Quinazolinones have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, analyzing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC17H18ClN3O3
Molecular Weight345.79 g/mol
CAS Number896373-17-4

The compound features a quinazolinone core with a chlorophenyl group that enhances its biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease pathways. It has been shown to interact with:

  • Matrix Metalloproteinases (MMPs) : Particularly MMP-13, which plays a crucial role in tissue remodeling and inflammation. Inhibition of MMPs can lead to reduced tumor metastasis and improved outcomes in inflammatory diseases .
  • Kinase Inhibition : The compound may modulate kinase activities, which are pivotal in cell signaling pathways related to proliferation and survival.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway of cell death .

Anti-inflammatory Effects

The compound's ability to inhibit MMPs suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. By reducing the activity of these enzymes, the compound may alleviate symptoms associated with tissue degradation .

Antimicrobial Properties

Some quinazolinone derivatives have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis or inhibiting DNA replication.

Case Studies

Several studies have explored the biological effects of quinazolinone derivatives:

  • Study on MMP Inhibition : A study investigated the effects of various quinazolinone compounds on MMP activity in human fibroblast cells. Results indicated that certain derivatives significantly reduced MMP expression, correlating with decreased cell migration and invasion .
  • Anticancer Activity Assessment : In a preclinical model of breast cancer, a related quinazolinone was shown to inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells from cytotoxicity .
  • Anti-inflammatory Research : Research focused on the anti-inflammatory properties of quinazolinones highlighted their potential in treating rheumatoid arthritis by modulating cytokine release from immune cells.

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